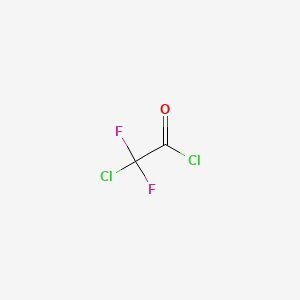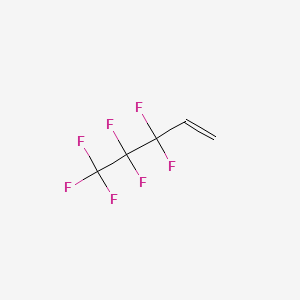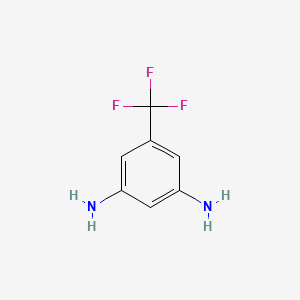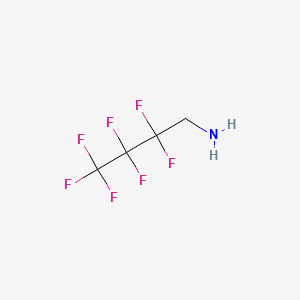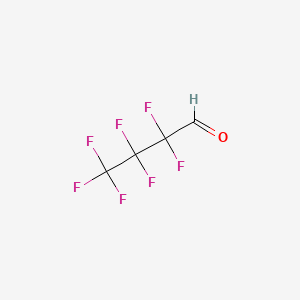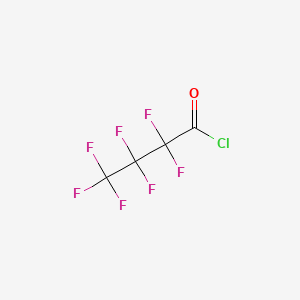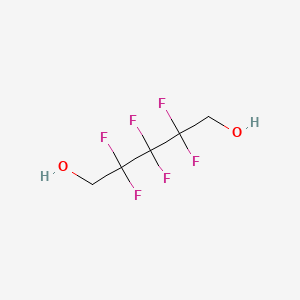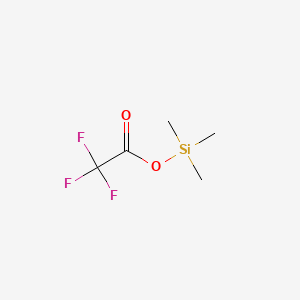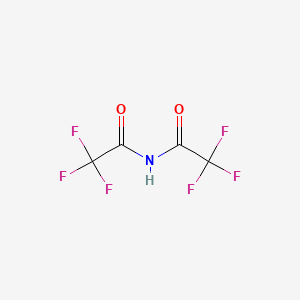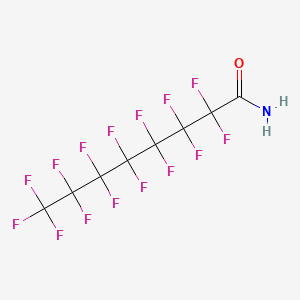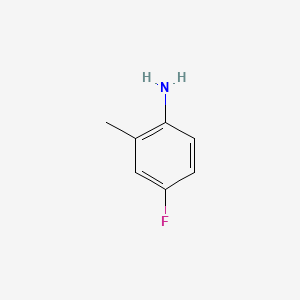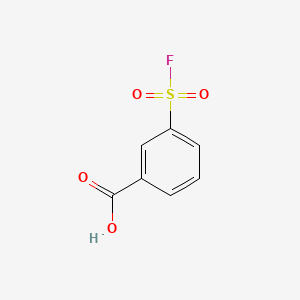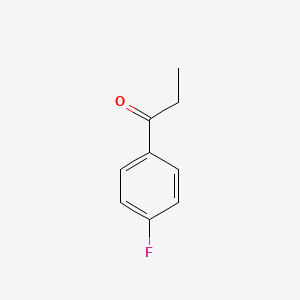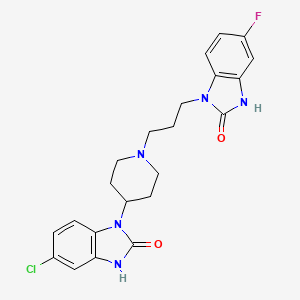
Flumeridone
Übersicht
Beschreibung
Flumeridon: ist eine chemische Verbindung mit der Summenformel C22H23ClFN5O2 . Es wird als gastrointestinales Mittel klassifiziert und hauptsächlich als Antiemetikum eingesetzt . Die Verbindung ist bekannt für ihre Wirksamkeit bei der Vorbeugung von Übelkeit und Erbrechen, was sie in medizinischen Behandlungen wertvoll macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Flumeridon erfolgt in mehreren Schritten, beginnend mit der Herstellung von Zwischenprodukten. Eine gängige Methode beinhaltet die Reaktion von 4-Cyano-2-methyltoluat mit Hydroxylamin, um 4-Formamidoxim-2-methyltoluat zu bilden. Dieses Zwischenprodukt unterliegt dann Diazotierungs- und Denitrierungsreaktionen, um eine Halogenoximverbindung zu ergeben. Schließlich reagiert die Halogenoximverbindung mit 1,3-Dichlor-5-(1-Trifluormethyl-vinyl)benzol, um Flumeridon zu produzieren .
Industrielle Produktionsmethoden: Die industrielle Produktion von Flumeridon erfolgt typischerweise in großem Maßstab unter Verwendung der oben genannten Synthesewege. Der Prozess wird auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt.
Chemische Reaktionsanalyse
Reaktionstypen: Flumeridon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Flumeridon kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Flumeridon kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Oxide ergeben, während die Reduktion verschiedene reduzierte Formen von Flumeridon produzieren kann.
Wissenschaftliche Forschungsanwendungen
Flumeridon hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer Synthesemethoden verwendet.
Biologie: Untersucht auf seine Auswirkungen auf biologische Systeme, insbesondere seine Antiemetikum-Eigenschaften.
Medizin: In klinischen Umgebungen eingesetzt, um Übelkeit und Erbrechen bei Patienten zu verhindern, die sich einer Chemotherapie oder Operation unterziehen.
Industrie: Wird bei der Herstellung von Arzneimitteln und als Referenzstandard in der analytischen Chemie verwendet.
Wirkmechanismus
Der Wirkmechanismus von Flumeridon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen im Körper. Es wirkt hauptsächlich auf das zentrale Nervensystem, um die Signale zu hemmen, die Übelkeit und Erbrechen auslösen. Die Verbindung bindet an Rezeptoren im Gehirn und blockiert die Pfade, die zu diesen Symptomen führen .
Analyse Chemischer Reaktionen
Types of Reactions: Flumeridone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Flumeridone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on biological systems, particularly its antiemetic properties.
Medicine: Applied in clinical settings to prevent nausea and vomiting in patients undergoing chemotherapy or surgery.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of Flumeridone involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system to inhibit the signals that trigger nausea and vomiting. The compound binds to receptors in the brain, blocking the pathways that lead to these symptoms .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Fluoxetin: Ein selektiver Serotonin-Wiederaufnahmehemmer, der zur Behandlung von Depressionen eingesetzt wird.
Fluticason: Ein Kortikosteroid, das zur Behandlung von entzündlichen Erkrankungen eingesetzt wird.
Furosemid: Ein Diuretikum, das zur Behandlung von Wassereinlagerungen und Schwellungen eingesetzt wird.
Einzigartigkeit von Flumeridon: Flumeridon ist einzigartig in seinen spezifischen Antiemetikum-Eigenschaften, wodurch es besonders wirksam bei der Vorbeugung von Übelkeit und Erbrechen ist. Im Gegensatz zu anderen ähnlichen Verbindungen hat es keine signifikanten Auswirkungen auf die Stimmung oder Entzündungen, was es zu einem spezialisierten Mittel für seinen vorgesehenen Zweck macht.
Eigenschaften
IUPAC Name |
3-[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-6-fluoro-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O2/c23-14-2-4-20-17(12-14)26-22(31)29(20)16-6-10-27(11-7-16)8-1-9-28-19-5-3-15(24)13-18(19)25-21(28)30/h2-5,12-13,16H,1,6-11H2,(H,25,30)(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBMQDMRPDUMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=C(C=C(C=C5)F)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226360 | |
| Record name | Flumeridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75444-64-3 | |
| Record name | 1-[3-[4-(5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-5-fluoro-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75444-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flumeridone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075444643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumeridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flumeridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUMERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZZN46QU1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


